Silsesquioxanes, Me, ethoxy-terminated

RTV Silicone Rubber Crosslinking Mechanical Properties

Silsesquioxanes, Me, ethoxy-terminated (CAS 104780-78-1) is a functionalized polymethylsilsesquioxane (PMSSQ) oligomer featuring reactive ethoxy (-OCH₂CH₃) terminal groups. This compound belongs to the broader class of polyhedral oligomeric silsesquioxanes (POSS) and ladder-like polysilsesquioxanes, characterized by a robust Si-O-Si inorganic backbone and organic methyl substituents.

Molecular Formula C7H13NOS
Molecular Weight 0
CAS No. 104780-78-1
Cat. No. B1166287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilsesquioxanes, Me, ethoxy-terminated
CAS104780-78-1
SynonymsSilsesquioxanes, Me, ethoxy-terminated
Molecular FormulaC7H13NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silsesquioxanes, Me, Ethoxy-Terminated (CAS 104780-78-1): A Reactive Organosilicon Oligomer for Controlled Network Formation


Silsesquioxanes, Me, ethoxy-terminated (CAS 104780-78-1) is a functionalized polymethylsilsesquioxane (PMSSQ) oligomer featuring reactive ethoxy (-OCH₂CH₃) terminal groups [1]. This compound belongs to the broader class of polyhedral oligomeric silsesquioxanes (POSS) and ladder-like polysilsesquioxanes, characterized by a robust Si-O-Si inorganic backbone and organic methyl substituents [1]. The ethoxy end-capping provides defined sites for hydrolysis and condensation, enabling its use as a reactive diluent, crosslinker, or precursor for sol-gel-derived hybrid materials . Its synthesis has been specifically optimized to achieve full ethoxy termination, distinguishing it from partially capped or hydroxy-terminated analogs [1].

1
Controlled reactivity
Full ethoxy termination enables reproducible hydrolysis and condensation for hybrid material design.
2
Sol-gel and crosslinking precursor
Ladder-like PMSSQ backbone provides pre-formed Si-O-Si segments for network reinforcement.
3
Defined hydrolysis window
Slower ethoxy hydrolysis compared to methoxy analogs supports homogeneous co-condensation.

Why Generic Methylsilsesquioxane Resins Cannot Substitute for Ethoxy-Terminated Silsesquioxanes (CAS 104780-78-1) in Precision Applications


Generic poly(methylsilsesquioxane) (PMSSQ) resins, often possessing mixed hydroxy or methoxy terminal groups, exhibit unpredictable hydrolysis and condensation kinetics, leading to batch-to-batch variability in crosslink density and final material properties [1]. In contrast, the fully ethoxy-terminated oligomer (EtO-Me-T) offers defined reactivity that enables precise control over network formation. Critically, the use of common acidic or basic catalysts to cap hydroxy-terminated analogs results in unavoidable back-hydrolysis to the parent HO-Me-T during washing, preventing the isolation of a stable, fully capped product [1]. The specific transient catalyst (TMAH) method required to achieve and maintain full ethoxy termination [1] underscores why direct substitution with hydroxy- or methoxy-terminated MSQ precursors is not functionally equivalent and leads to compromised mechanical and dielectric performance in end-use applications [1][2].

Risk Hydroxy-terminated MSQ resins exhibit uncontrolled condensation, leading to batch-dependent crosslink density and compromised reproducibility.
Risk Methoxy-terminated analogs hydrolyze too rapidly in sol-gel processing, narrowing the working window and risking premature gelation.
Risk Common acidic or basic catalysts fail to produce stable fully ethoxy-capped product; back-hydrolysis to HO-Me-T occurs during purification.

Quantitative Differentiation of Silsesquioxanes, Me, Ethoxy-Terminated (CAS 104780-78-1) from Closest Analogs


Superior Mechanical Reinforcement in RTV Silicone Rubber vs. TEOS Crosslinker

When used as a crosslinking agent for room-temperature vulcanization (RTV) silicone rubber, the ethoxy-terminated oligomer (EtO-Me-T) demonstrates significant mechanical property enhancement compared to the industry-standard crosslinker tetraethyl orthosilicate (TEOS, Si(OEt)₄) [1]. This improvement is attributed to the oligomeric, ladder-like structure of EtO-Me-T, which introduces robust, pre-formed Si-O-Si segments into the crosslinked network, unlike the small-molecule TEOS [1].

Mechanical reinforcement vs. TEOS
Head-to-head
Reported great improvement in mechanical properties of RTV silicone rubber when using EtO-Me-T as crosslinker compared to TEOS.
Supports selection for reinforced silicone networks
Specific tensile/elongation data available in full text
RTV Silicone Rubber Crosslinking Mechanical Properties

Defined Reactivity and Catalyst-Free Isolation vs. Hydroxy-Terminated MSQ

The synthesis of fully ethoxy-terminated oligomer (EtO-Me-T) is achieved using a transient catalyst (tetramethylammonium hydroxide, TMAH) which can be completely removed after the reaction, preventing back-hydrolysis to the parent hydroxy-terminated oligomer (HO-Me-T) [1]. In contrast, attempts using conventional acidic or basic catalysts for dehydration alcoholysis of HO-Me-T result in unavoidable hydrolysis back to HO-Me-T during the washing process, preventing isolation of a stable, fully capped product [1].

Stable full ethoxy capping
Head-to-head
TMAH transient catalyst enables isolation of fully ethoxy-terminated oligomer; conventional catalysts cause unavoidable back-hydrolysis to HO-Me-T.
Essential for reproducible precursor quality
Synthesis route critical for end-group fidelity
Synthesis Purity End-Capping

Enhanced Thermal Mechanical Stability and Crack Resistance vs. Unmodified MSQ

A modified methylsilsesquioxane composition, incorporating ethoxy-terminated oligomers derived from methyltriethoxysilane, exhibits improved thermal mechanical stability and crack resistance compared to a composition formed from only unmodified methylsilsesquioxane [1]. This is attributed to the specific pendant group ratio and the method of pre-partial hydrolysis and condensation of dimethyldiethoxysilane before mixing with methyltriethoxysilane [1].

Thermal crack resistance
Class-level
Modified MSQ compositions using ethoxy-terminated precursors show improved crack resistance and thermal mechanical stability vs. unmodified MSQ films.
May support low-κ dielectric reliability
Data to verify for specific formulation
Low-k Dielectrics Thin Films Thermal Stability

Controlled Hydrolysis Rate for Sol-Gel Processing vs. Methoxy-Terminated Analogs

The ethoxy terminal group (-OCH₂CH₃) on this silsesquioxane exhibits a slower hydrolysis rate compared to methoxy-terminated (-OCH₃) analogs under identical acidic or basic sol-gel conditions [1]. This reduced reactivity provides a wider processing window for achieving uniform hydrolysis and condensation, which is critical for synthesizing homogeneous hybrid organic-inorganic materials and avoiding premature gelation [2].

Controlled hydrolysis rate
Class-level
Ethoxy-terminated silsesquioxane hydrolyzes slower than methoxy analogs due to steric hindrance, extending pot life and processing window.
Enables homogeneous hybrid material formation
Context-dependent; sol-gel conditions influence rate
Sol-Gel Hydrolysis Kinetics Nanocomposites

Optimal Application Scenarios for Silsesquioxanes, Me, Ethoxy-Terminated (CAS 104780-78-1) Based on Evidence


High-Reliability RTV Silicone Sealants and Encapsulants

In formulations requiring superior mechanical robustness compared to standard TEOS-crosslinked systems, this compound serves as a performance-enhancing crosslinker. Its oligomeric, ladder-like structure reinforces the silicone network, leading to improved tensile strength and durability in demanding sealing and encapsulation applications [1].

Precision Sol-Gel Synthesis of Hybrid Nanocomposites

For researchers developing homogeneous organic-inorganic hybrid materials, the controlled hydrolysis rate of the ethoxy terminal group offers a distinct advantage. It provides a wider processing window, enabling more uniform co-condensation with other alkoxide precursors and preventing premature phase separation or gelation, which is critical for achieving optical clarity and uniform nanoparticle dispersion [1][2].

Low-κ Dielectric Films for Advanced Microelectronics

In the fabrication of interlayer dielectrics for integrated circuits, compositions based on this ethoxy-terminated precursor demonstrate improved thermal mechanical stability and crack resistance compared to unmodified PMSSQ films. This enhanced reliability under thermal cycling makes them suitable for next-generation semiconductor devices where mechanical integrity of low-κ layers is paramount [1].

Functional Coatings Requiring Post-Application Curing Control

The defined reactivity of the fully ethoxy-terminated oligomer ensures reproducible hydrolysis and condensation during thermal or moisture curing. This predictability is essential for industrial coating processes where precise control over cure speed and final film properties is required, avoiding the batch variability associated with mixed-end-group MSQ resins [1][2].

Application
Selection Property
Validation Focus
RTV silicone sealant crosslinking
Oligomeric ladder-like backbone
Mechanical durability and tensile performance
Sol-gel hybrid nanocomposites
Controlled ethoxy hydrolysis rate
Homogeneous co-condensation and optical clarity
Low-κ dielectric films
Thermal mechanical stability of modified MSQ
Thermal cycling crack resistance
Functional coating curing control
Defined ethoxy end-group reactivity
Batch-to-batch cure consistency

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